1-Methyl-1,2,4-triazol-4-ium-4-amine
Description
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-4-ium-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N4/c1-6-3-7(4)2-5-6/h2-3H,4H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNWNSKQCYODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N4+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization via Hydrazine Carbothioamide Intermediates
The most widely documented route involves cyclization of hydrazine carbothioamides under basic conditions. Source describes a multi-step synthesis starting with hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate to form hydrazide 17 , which reacts with isothiocyanates to yield thiosemicarbazides 18a–d . Alkaline cyclization of these intermediates produces 1,2,4-triazole-3-thiones 19a–d in 52–88% yields. Subsequent methylation using methyl iodide or dimethyl sulfate introduces the methyl group at the N1 position, followed by ammonolysis to generate the target amine .
Key Reaction Conditions:
-
Solvent: Ethanol or isopropyl alcohol
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Base: NaOH or KOH (1–2 equiv)
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Temperature: 80–100°C (reflux)
Alkylation-Deamination Sequence
Source discloses a patented two-step alkylation-deamination process for regioselective synthesis:
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Alkylation: 4-Amino-1,2,4-triazole reacts with methylating agents (e.g., methyl iodide) in polar solvents (acetonitrile or isopropyl alcohol) at reflux (80–100°C) to form the aminotriazolium salt IV (95–96% yield).
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Deamination: Treatment with nitrous acid (generated in situ from NaNO₂/HCl) at −5–5°C removes the amino group, yielding 1-methyl-1,2,4-triazol-4-ium chloride. Neutralization with aqueous ammonia affords the free amine .
Advantages:
One-Pot High-Pressure Synthesis
Source outlines a scalable one-pot method under autoclave conditions:
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Reactants: Methyl formate (4.0 kg), hydrazine hydrate (85%, 2.0 kg), and ammonium chloride (2.0 kg) are pressurized and heated to 120–130°C.
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Cyclization: Intramolecular dehydration forms the triazole core, with methanol as a byproduct.
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Workup: Ethanol reflux followed by crystallization yields 1-methyl-1,2,4-triazol-4-ium-4-amine (90% yield) .
Optimization Parameters:
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Pressure: 2–4 bar
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Catalyst: Ammonium salts (e.g., NH₄Cl) accelerate cyclization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Source demonstrates a protocol where 4-amino-1,2,4-triazole reacts with methylating agents in pyridine under microwave heating (120°C, 30 min). This method achieves 85–92% yields while minimizing side products like N3-methyl isomers .
Comparative Analysis:
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Time | 6–8 h | 0.5 h |
| Energy Consumption | High | Low |
| Isomer Purity | 90–95% | 97–99% |
Metal-Catalyzed Cross-Coupling
Palladium and silver catalysts enable selective functionalization. Source reports a silver-mediated coupling where 4H-1,2,4-triazol-4-amine reacts with methyl iodide in methanol containing Ag₂O. The reaction proceeds at 25°C for 12 h, yielding 85% product. Silver ions facilitate N1 methylation by coordinating to the triazole ring, suppressing alternative sites .
Mechanistic Insight:
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Ag⁺ coordinates to N2 and N4 positions, activating N1 for methylation.
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Nucleophilic attack by methyl iodide forms the N1–CH₃ bond.
Solid-State Mechanochemical Synthesis
Eco-friendly mechanochemical methods avoid solvents. Source grinds 4-amino-1,2,4-triazole with methyl tosylate and Cs₂CO₃ in a ball mill (30 Hz, 2 h). This technique achieves 78% yield with minimal waste, though scalability remains challenging .
Conditions:
-
Milling Time: 2–4 h
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Base: Cs₂CO₃ (1.5 equiv)
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Temperature: Ambient
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Classical Cyclization | 44–88 | 90–95 | Moderate | Low |
| Alkylation-Deamination | 83–93 | 98–99 | High | Medium |
| One-Pot High-Pressure | 90 | 99 | High | Low |
| Microwave | 85–92 | 97–99 | Low | High |
| Metal-Catalyzed | 85 | 95 | Moderate | High |
| Mechanochemical | 78 | 90 | Low | Low |
Chemical Reactions Analysis
1-Methyl-1,2,4-triazol-4-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Anticancer Properties
The compound has garnered attention for its potential therapeutic effects against fungal infections and certain cancers. It serves as an intermediate in the synthesis of antifungal agents such as fluconazole. Researchers have demonstrated that the incorporation of this compound in synthetic routes enhances the yields and purity of antifungal drugs.
Case Study: Fluconazole Synthesis
- Objective: To evaluate the efficiency of 4-amino-1-methyl-4H-1,2,4-triazol-1-ium iodide in synthesizing fluconazole.
- Method: The compound was used in the preparation of fluconazole through nucleophilic substitution reactions.
- Results: Improved yields were reported when using this intermediate compared to traditional methods.
Catalysis
Role as a Ligand in Transition Metal Catalysis
In organometallic chemistry, 1-methyl-1,2,4-triazol-4-ium-4-amine functions as a ligand or co-catalyst in various catalytic reactions. Its unique structure allows it to coordinate effectively with metal centers, enhancing catalytic efficiency and selectivity in reactions such as cross-coupling and C-H activation .
Experimental Findings
- Synthesis Method: The compound is synthesized through established methods involving the reaction of 4-amino-1-methyl-1,2,4-triazole with iodomethane.
- Catalytic Applications: Studies indicate that this compound can significantly improve reaction pathways and yields in transition metal-catalyzed processes .
Materials Science
Incorporation into Ionic Liquids
The compound is also utilized in the development of ionic liquids (ILs), which are recognized for their environmentally friendly properties. The presence of 1-methyl-1,2,4-triazol-4-ium enhances the stability and tunability of these ILs .
Characteristics of Ionic Liquids
| Property | Value |
|---|---|
| Thermal Stability | Stable from -100°C to +150°C |
| Glass Transition Temp. | -66.6°C |
| Decomposition Temp. | Onset at 219°C |
Green Chemistry
Solvent and Reaction Media
The utilization of 1-methyl-1,2,4-triazol-4-ium in green chemistry applications has been explored due to its low environmental impact. It acts as a solvent and electrolyte in various reactions, promoting sustainable practices in chemical synthesis .
Research Insights
Studies have shown that ionic liquids based on this compound can replace traditional solvents in chemical processes without compromising efficiency or yield. This shift towards greener alternatives is significant for reducing the ecological footprint of chemical manufacturing .
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,4-triazol-4-ium-4-amine involves its interaction with molecular targets and pathways in chemical reactions. The compound’s structure allows it to participate in various chemical transformations, including acting as a nucleophile or electrophile in different reactions. Its ionic nature also makes it suitable for use in ionic liquids, where it can facilitate various chemical processes .
Comparison with Similar Compounds
Key Observations :
- Cationic vs.
- Substituent Effects : Methyl groups (as in 3,5-dimethyl and 1-methyl derivatives) increase lipophilicity, while bulkier substituents like piperazinyl or nitrofuran-allylidene groups introduce steric or electronic modifications that alter reactivity and biological activity .
- Functional Group Diversity : Fluorinated analogs (e.g., 3,5-disubstituted-4H-1,2,4-triazol-4-amines) exhibit enhanced electronegativity, improving binding affinity in fungicidal applications .
Physicochemical Properties
| Property | This compound | 4-Amino-4H-1,2,4-triazole | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 113.12 | 84.08 | 112.14 |
| Solubility | High in polar solvents (e.g., water) | Moderate in water | Low in water; soluble in organic solvents |
| Melting Point | Not reported | 165–167°C | 129–131°C |
| Stability | Stable as salt | Hygroscopic | Stable under anhydrous conditions |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
